An In-Depth Technical Guide to Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate
An In-Depth Technical Guide to Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, and potential applications of Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate, a heterocyclic compound of increasing interest in medicinal chemistry and materials science.
Introduction: The Significance of the Thiophene Scaffold
Thiophene and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is recognized for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The incorporation of a thiophene moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The subject of this guide, Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate, combines the thiophene scaffold with a fluorine-substituted phenyl group, a common strategy in drug design to enhance metabolic stability and binding affinity.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental for its application in drug development and materials science. While experimental data for Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate is not extensively available in the public domain, we can infer key properties from closely related analogs and computational predictions.
| Property | Value (Estimated) | Source/Rationale |
| Molecular Formula | C₁₃H₁₁FO₂S | - |
| Molecular Weight | 266.3 g/mol | Calculated |
| CAS Number | 848095-02-0 | [1] |
| Melting Point | ~70-80 °C | Estimated based on the melting point of Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate (71-75 °C). The effect of fluorine vs. methoxy substitution is expected to be moderate. |
| Boiling Point | >250 °C | Estimated based on the boiling point of Ethyl 5-methylthiophene-2-carboxylate (243 °C). The addition of a phenyl group will significantly increase the boiling point.[4] |
| logP (Octanol-Water Partition Coefficient) | ~3.5-4.5 | Estimated based on the calculated XLogP3 of 2.6 for Ethyl 5-methylthiophene-2-carboxylate and the known lipophilicity of the 4-fluorophenyl group.[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF). Insoluble in water. | General solubility characteristics of similar aromatic esters. |
Synthesis and Mechanism
The most prevalent and efficient method for the synthesis of Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering a versatile and high-yielding route to biaryl compounds.
Synthetic Rationale
The Suzuki-Miyaura coupling is the method of choice due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the starting materials. The key precursors are Ethyl 5-bromothiophene-2-carboxylate and (4-fluorophenyl)boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Ethyl 5-bromothiophene-2-carboxylate
-
(4-fluorophenyl)boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
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Base (e.g., potassium carbonate, sodium carbonate)
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Solvent system (e.g., toluene/ethanol/water or 1,4-dioxane/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
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To a round-bottom flask, add Ethyl 5-bromothiophene-2-carboxylate (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the solvent system. A common ratio is a 4:1 mixture of the organic solvent to water.
-
De-gas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst (0.02-0.05 eq) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate.
Spectral Analysis
¹H NMR Spectroscopy (Predicted)
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Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) is expected around δ 1.2-1.4 ppm, and a quartet for the methylene protons (-CH₂-) is anticipated around δ 4.2-4.4 ppm.
-
Thiophene Ring Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm) for the two protons on the thiophene ring. The proton at the 3-position will likely appear further downfield due to the deshielding effect of the adjacent ester group.
-
Fluorophenyl Ring Protons: Two sets of multiplets (or doublets of doublets) are expected in the aromatic region (δ 7.0-7.8 ppm) for the protons on the fluorophenyl ring, characteristic of a para-substituted benzene ring with fluorine substitution.
¹³C NMR Spectroscopy (Predicted)
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Ethyl Group: Signals for the methyl and methylene carbons are expected around δ 14-16 ppm and δ 60-62 ppm, respectively.
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Ester Carbonyl: The carbonyl carbon of the ester group is expected to appear in the range of δ 160-165 ppm.
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Thiophene Ring Carbons: Four distinct signals are anticipated in the aromatic region (δ 120-150 ppm). The carbon attached to the ester group (C2) and the carbon attached to the fluorophenyl group (C5) will be the most downfield.
-
Fluorophenyl Ring Carbons: Four signals are expected in the aromatic region (δ 115-165 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant and will be the most downfield.
Infrared (IR) Spectroscopy (Predicted)
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C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1715-1730 cm⁻¹.
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C-O Stretch (Ester): A strong band is anticipated in the 1250-1300 cm⁻¹ region.
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Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.
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Aromatic C=C Stretch: Several medium to weak bands are anticipated in the 1450-1600 cm⁻¹ region.
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C-F Stretch: A strong absorption is expected in the 1150-1250 cm⁻¹ range.
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C-S Stretch (Thiophene): A weak absorption may be observed around 600-800 cm⁻¹.
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 266. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 221, and the loss of the entire ester group (-COOC₂H₅, m/z = 73) to yield a fragment at m/z = 193.
Potential Applications
The structural features of Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate make it a promising candidate for various applications in both medicinal chemistry and materials science.
Medicinal Chemistry
The thiophene nucleus is a well-established pharmacophore, and the introduction of a 4-fluorophenyl group can enhance biological activity.[2][5]
-
Anticancer Agents: Many thiophene derivatives exhibit potent anticancer activity. This compound could serve as a scaffold for the development of novel kinase inhibitors or other targeted therapies.
-
Anti-inflammatory Agents: Thiophene-containing molecules have shown significant anti-inflammatory properties. This compound could be explored for its potential to inhibit key inflammatory pathways.
-
Antimicrobial Agents: The thiophene ring is present in several antimicrobial drugs. Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate could be a starting point for the synthesis of new antibacterial or antifungal agents.
Materials Science
Thiophene-based molecules are extensively used in the field of organic electronics due to their excellent charge transport properties and stability.[6][7][8][9]
-
Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of this molecule suggests its potential as a building block for emissive or charge-transporting materials in OLEDs.
-
Organic Field-Effect Transistors (OFETs): Thiophene derivatives are known to self-assemble into ordered structures, which is crucial for efficient charge transport in OFETs.
-
Organic Photovoltaics (OPVs): The electron-rich nature of the thiophene ring makes this class of compounds suitable for use as donor materials in organic solar cells.
Conclusion
Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate is a versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its synthesis via the robust Suzuki-Miyaura coupling makes it readily accessible for further investigation. While detailed experimental data on its physicochemical and spectral properties are still emerging, this guide provides a solid foundation for researchers and developers interested in exploring the applications of this promising molecule. Further studies are warranted to fully elucidate its biological activities and material properties.
References
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NextSDS. ETHYL 5-(4-FLUOROPHENYL)-2-THIOPHENECARBOXYLATE — Chemical Substance Information. [Link]
- Shafiee, A., & Ghasemian, F. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
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Kuujia.com. (2025, April 20). Cas no 5751-81-5 (Ethyl 5-methylthiophene-2-carboxylate). [Link]
- Chauhan, A., & Kumar, R. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Future Journal of Pharmaceutical Sciences.
- Iqbal, M. A., & Khan, I. U. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Medicinal and Chemical Sciences.
- Journal of Materials Chemistry C. (n.d.).
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Juniper Publishers. (2021, October 4). Synthesis and Uses of Thioacenes and Oligothiophenes for Organic Electronic Devices. [Link]
- Daugulis, O., & Zaitsev, V. G. (2011, February 24). Direct Arylation as a Synthetic Tool for the Synthesis of Thiophene-Based Organic Electronic Materials.
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Beilstein Journal of Organic Chemistry. (2023, December 7). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. [Link]
- Ozturk, T., & Ertas, E. (2017, October 24). Thiophene-Based Organic Semiconductors. PubMed.
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